Preclinical Tolerability: Anhydrovinblastine vs. Vincristine
Anhydrovinblastine (AVLB) exhibits a 13.3-fold higher maximum tolerated dose (MTD) in animal models compared to vincristine. AVLB has an MTD of 40 mg/kg, whereas vincristine is limited to an MTD of 3 mg/kg due to higher toxicity . This substantial quantitative difference in systemic tolerability is a defining feature of AVLB's preclinical profile and supports its evaluation in dose-intensive or combination regimens.
| Evidence Dimension | Maximum Tolerated Dose (MTD) |
|---|---|
| Target Compound Data | 40 mg/kg |
| Comparator Or Baseline | Vincristine: 3 mg/kg |
| Quantified Difference | 13.3-fold higher MTD for AVLB |
| Conditions | Animal models (as compiled in vendor datasheet) |
Why This Matters
A 13-fold higher MTD translates to a wider therapeutic window, enabling higher dosing and potentially overcoming resistance mechanisms that limit the clinical utility of vincristine.
